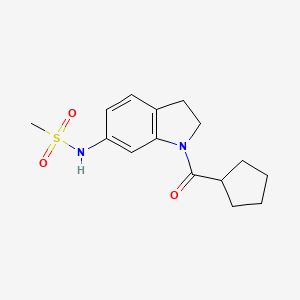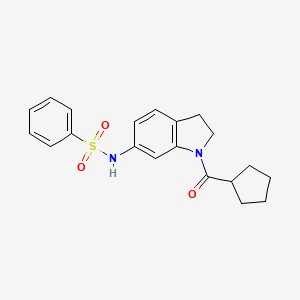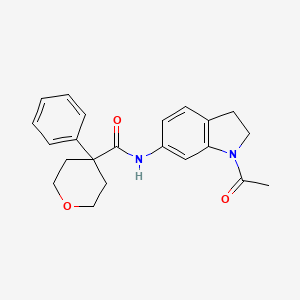
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenyloxane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-phenyloxane-4-carboxamide, also known as Acetyl-Indol-6-yl-Phenyloxane, is a novel compound that has been gaining attention for its potential applications in scientific research. It is a small molecule that can be synthesized in a laboratory setting and offers a wide range of potential uses.
Aplicaciones Científicas De Investigación
Neuropeptide Y Y2 Receptor Antagonist
This compound has been identified as a novel neuropeptide Y Y2 receptor (Y2) antagonist . It inhibits the binding of peptide YY (PYY) to human Y2 receptor in KAN-Ts cells and to rat Y2 receptors in rat hippocampus . This suggests that it could be used in research related to the neuropeptide Y Y2 receptor.
Selectivity Against Other Receptors
The compound has shown to be more than 100-fold selective versus human Y1, Y4, and Y5 receptors . This selectivity could make it a valuable tool in studies aiming to isolate the effects of the Y2 receptor.
Inhibition of Cell Proliferation and Migration
The compound, under the name HA-1077, has been shown to suppress cell proliferation and migration . This suggests potential applications in research related to cell growth and movement, such as cancer research.
Induction of Apoptosis
HA-1077 has also been shown to induce apoptosis in a dose-dependent manner . This could make it useful in studies related to programmed cell death.
ROCK Inhibition
HA-1077 is a known ROCK2 inhibitor . ROCK2 is a protein that plays a significant role in the contraction of smooth muscle and has been implicated in various diseases such as hypertension, asthma, and erectile dysfunction. Therefore, this compound could be used in research related to these conditions.
Potential Therapeutic Applications
Given its effects on cell proliferation, migration, and apoptosis, as well as its role as a ROCK2 inhibitor, this compound could potentially be used in the development of new therapeutic strategies for various diseases, including urothelial cancer .
Propiedades
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-16(25)24-12-9-17-7-8-19(15-20(17)24)23-21(26)22(10-13-27-14-11-22)18-5-3-2-4-6-18/h2-8,15H,9-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPSPCJJNBIQOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

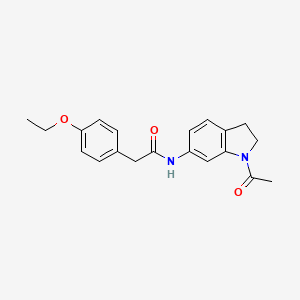
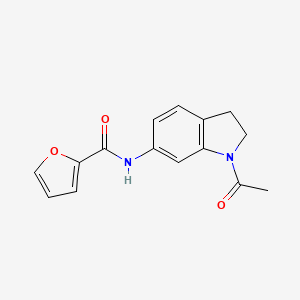
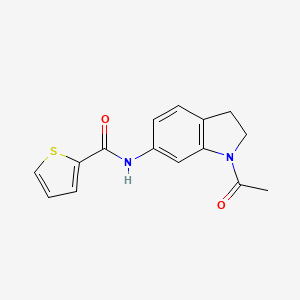
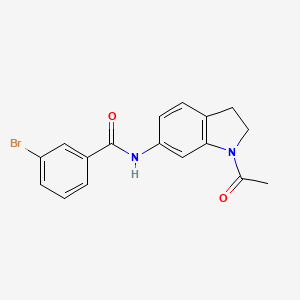
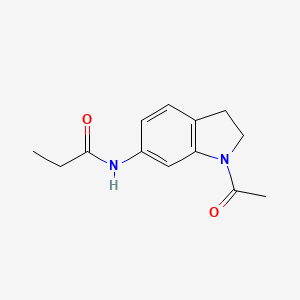
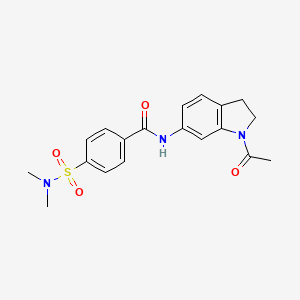
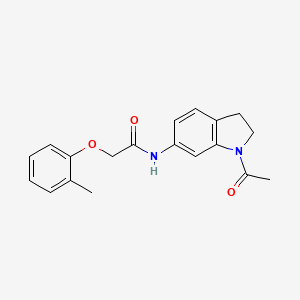
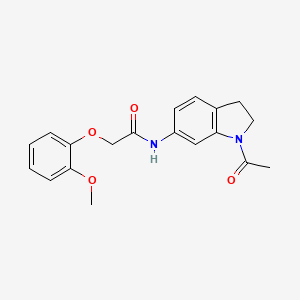
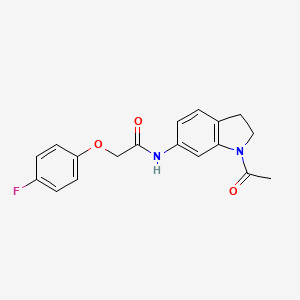
![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide](/img/structure/B6536452.png)
![5-chloro-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide](/img/structure/B6536460.png)
![N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclohexanesulfonamide](/img/structure/B6536461.png)
